molecular formula C20H26N2O2 B12514810 Aritmina CAS No. 860214-04-6

Aritmina

Cat. No.: B12514810
CAS No.: 860214-04-6
M. Wt: 326.4 g/mol
InChI Key: CJDRUOGAGYHKKD-UHFFFAOYSA-N
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Description

Aritmina (Ajmaline) is a class Ia antiarrhythmic agent derived from the Rauwolfia serpentina plant. This mechanism stabilizes cardiac rhythm in conditions such as ventricular tachycardia, Wolff-Parkinson-White (WPW) syndrome, and atrial fibrillation .

Properties

IUPAC Name

13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-3-10-11-8-14-17-20(12-6-4-5-7-13(12)21(17)2)9-15(16(11)18(20)23)22(14)19(10)24/h4-7,10-11,14-19,23-24H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDRUOGAGYHKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10859864
Record name Ajmalan-17,21-diol
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Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4360-12-7, 860214-04-6, 6989-79-3
Record name ajmaline
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Record name Ajmalan-17,21-diol
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Record name isoajmaline
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Preparation Methods

Historical Isolation Methods

Pioneer Isolation Techniques

The isolation of ajmaline represents a significant milestone in natural product chemistry. First isolated by Salimuzzaman Siddiqui in 1931 from the roots of Rauwolfia serpentina, he named it after Hakim Ajmal Khan, a renowned practitioner of Unani medicine in South Asia. The original isolation procedures were reported in a series of papers by S. Siddiqui and R. H. Siddiqui in the Journal of the Indian Chemical Society between 1931 and 1935.

Contemporaneous work by L. van Itallie and A. J. Steenhauer also documented extraction techniques in Archives of Pharmacy in 1932. These early isolation methods typically involved:

  • Extraction of dried, powdered root material with alcohol
  • Acidification and basification steps to separate alkaloids from other plant components
  • Fractional crystallization to isolate pure ajmaline

Modern Extraction Techniques

Contemporary preparation of Aritmina employs sophisticated extraction methodologies optimized for maximum yield and purity.

Plant Material Preparation

Proper preparation of plant material is crucial for efficient alkaloid extraction:

  • Collection of mature root material from Rauwolfia serpentina or other Rauwolfia species
  • Cleaning to remove soil and extraneous matter
  • Drying under controlled conditions (typically 45 days under shade)
  • Grinding into fine powder to increase surface area for extraction

Extraction Methods

Several extraction methods have been developed and optimized for ajmaline preparation:

Maceration

This traditional method involves:

  • Soaking powdered plant material in suitable solvents (ethanol, methanol, or water)
  • Agitation in an orbital shaker (150 rpm at 30°C for 24 hours)
  • Filtration through Whatman No. 1 filter paper
  • Evaporation of solvent to obtain crude extract
Percolation

The percolation method utilizes gravitational force to extract alkaloids:

  • Moistening dried, powdered plant material with extraction solvent
  • Transferring to a percolator (narrow cone-shaped glass vessel)
  • Allowing material to stand for 24 hours
  • Continuous addition of solvent from the top while collecting extract from the bottom
  • Subsequent concentration of the percolate
Reflux Extraction

Reflux extraction provides higher efficiency than maceration or percolation:

  • Placement of plant material with solvent in a flask fitted with a condenser
  • Heating the mixture to boiling temperature
  • Continuous extraction as condensed solvent flows back onto the plant material
  • Notable for providing higher yields of alkaloids in shorter extraction times
Soxhlet Extraction

This continuous hot extraction method is particularly effective for ajmaline preparation:

  • Placing dried, powdered plant material in a thimble made of filter paper
  • Loading the thimble into the Soxhlet extractor chamber
  • Heating solvent in the flask below, causing vapor to rise
  • Condensation and subsequent percolation through the plant material
  • Automated cycling of fresh solvent through the material

The Soxhlet method offers several advantages for ajmaline extraction:

  • Higher extraction efficiency
  • Reduced solvent consumption
  • Continuous process with fresh solvent contact

Modern Innovative Extraction Approaches

Recent advancements have introduced novel extraction methodologies:

Ultrasound-Assisted Extraction (UAE)

This technique enhances extraction through ultrasonic waves:

  • Immersion of plant material in solvent
  • Application of ultrasonic waves (typically at optimized conditions: 50% ethanol, 1:30 solid-to-solvent ratio, 0.3 mm particle size, 15 min duration)
  • Collection and processing of extract

UAE has demonstrated comparable or superior results to conventional methods in extracting indole alkaloids.

Microwave-Assisted Extraction (MAE)

MAE utilizes microwave energy to improve extraction efficiency:

  • Placement of plant material with solvent in microwave-compatible vessels
  • Exposure to controlled microwave irradiation
  • Rapid heating of the sample, accelerating extraction
  • Collection and processing of extract
Enzyme-Assisted Extraction

This biotechnological approach employs enzymes to enhance cell wall disruption:

  • Pretreatment of plant material with specific enzymes (cellulases, pectinases)
  • Incubation at optimal temperature and pH
  • Subsequent extraction with conventional solvents
  • Enhanced release of cellular contents including alkaloids

Purification Methods

After initial extraction, several purification steps are employed to isolate pure ajmaline:

  • Acid-base extraction:

    • Acidification of crude extract (typically with dilute HCl)
    • Filtration to remove non-alkaloid components
    • Basification with sodium hydroxide to precipitate alkaloids
    • Collection and drying of precipitate
  • Chromatographic techniques:

    • Column chromatography using silica gel
    • Gradient elution with appropriate solvent systems
    • Thin-layer chromatography (TLC) to monitor fractions
    • Collection and concentration of ajmaline-containing fractions

Chemical Synthesis Approaches

Total Synthesis Strategies

Several research groups have developed total synthesis routes for ajmaline:

  • Approach by S. Masamune et al. (1967):

    • Published in Journal of the American Chemical Society
    • Focused on stereocontrolled assembly of the pentacyclic skeleton
  • Synthesis by E. E. Van Tamelen and L. K. Oliver (1970):

    • Published in Journal of the American Chemical Society
    • Utilized novel approaches to construct the complex ring system
  • Method by K. Mashimo and Y. Sato (1970):

    • Published in Chemical and Pharmaceutical Bulletin
    • Developed alternative synthetic pathways to ajmaline

Modern Synthetic Approaches

Contemporary synthetic routes employ advanced methodologies:

Oxyanion-Cope Strategy

A significant advancement was reported in the Journal of the American Chemical Society:

  • Utilization of the asymmetric Pictet-Spengler reaction as a key step
  • Employment of a stereocontrolled oxyanion-Cope rearrangement
  • Conversion of d-(+)-tryptophan to the target compound in an enantiospecific manner
Tandem aza-Michael-Michael Approach

Research has explored:

  • Formation of a tricyclic scaffold via a phosphine-catalyzed [4+2] annulation
  • Utilization of ethyl 3-allyl-1H-indole-2-carboxylate as a key intermediate
  • Conversion into tetrahydropyridine through reaction with ethyl 2-methyl-2,3-butadienoate

Comparison of Synthetic Approaches

Synthetic Approach Key Features Stereochemical Control Relative Efficiency
Masamune et al. (1967) Early pioneering approach Moderate Lower yield, multiple steps
Van Tamelen & Oliver (1970) Novel ring construction methodology Good Improved efficiency
Oxyanion-Cope Strategy Asymmetric Pictet-Spengler reaction Excellent Higher yield, enantiospecific
Tandem aza-Michael-Michael Phosphine-catalyzed annulation Good Streamlined approach

Biotechnological Production Methods

Tissue Culture Techniques

Modern biotechnological approaches offer sustainable alternatives for ajmaline production:

  • Callus and cell suspension cultures:

    • Establishment of Rauwolfia serpentina tissue cultures
    • Optimization of growth media and hormonal combinations
    • Enhanced alkaloid production through elicitation
  • Elicitation strategies:

    • Use of salicylic acid as an elicitor to enhance alkaloid production
    • Application of Aspergillus niger extract (0.5 mg/ml) with MS medium containing 1ml/l of NAA and BA
    • Supplementation with amino acids to enhance alkaloid biosynthesis

Monitoring Alkaloid Production

Advanced techniques have been developed to monitor ajmaline production in tissue cultures:

  • Enzyme biosensor technology:
    • Laboratory prototype based on pH-sensitive field-effect transistors
    • Utilization of immobilized acetylcholinesterase on transistor surfaces
    • Capable of detecting total indole alkaloid content as low as 0.5 μg/ml
    • Linear detection range of 2-15 μg/ml

This biosensor approach offers advantages over traditional analytical methods:

  • No requirement for expensive equipment
  • Minimal sample preparation
  • Rapid analysis time
  • Potential for integration into production process monitoring

Comparative Analysis of Preparation Methods

Extraction Method Efficiency Comparison

Extraction Method Relative Yield Processing Time Solvent Consumption Scale Adaptability
Maceration Low to Moderate Long (24-72 hours) High Good for small to medium scale
Percolation Moderate Moderate (24+ hours) High Good for medium scale
Reflux Extraction High Short (2-6 hours) Moderate Good for medium scale
Soxhlet Extraction Very High Moderate (6-24 hours) Low (recycled) Good for medium scale
UAE High Very Short (15-30 min) Low to Moderate Good for small to medium scale
MAE High Very Short (5-15 min) Low Good for small to medium scale
Enzyme-Assisted High Moderate (enzyme treatment + extraction) Moderate Good for small to medium scale

Extraction Solvent Efficiency for Ajmaline

Solvent Extraction Efficiency Selectivity Environmental Impact Cost Consideration
Methanol High Moderate Moderate Moderate
Ethanol Moderate to High Good Low Moderate
Water Low Poor Minimal Low
Chloroform High High High Moderate
Acidified Water (HCl) Moderate Good for alkaloids Low Low
70% Ethanol Good Good balance Low Low to Moderate

Industrial Scale Production Considerations

Large-scale production of ajmaline involves addressing several critical factors:

  • Biomass requirements:

    • Substantial quantities of plant material needed for economically viable extraction
    • Challenges in sustainable sourcing of Rauwolfia species
    • Need for cultivation strategies to ensure consistent supply
  • Process optimization:

    • Scale-up challenges for laboratory-proven methods
    • Equipment modifications to maintain extraction efficiency
    • Quality control measures to ensure consistent product
  • Regulatory compliance:

    • Manufacturing according to Good Manufacturing Practice (GMP) standards
    • Documentation and validation of preparation methods
    • Analytical method validation for quality assessment

Chemical Reactions Analysis

Aritmina undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Aritmina, also known as ajmaline, is an alkaloid and a class 1-A antiarrhythmic agent . It has trade names including Gilurytmal and Ritmos . Salimuzzaman Siddiqui first isolated ajmaline in 1931 from the roots of Rauvolfia serpentina and named it after Hakim Ajmal Khan .

Pharmacology

Ajmaline is used as an antiarrhythmic agent, affecting the polarization-repolarization phase of the action potential, excitability, refractoriness, or impulse conduction within cardiac fibers . It acts by modifying the shape and threshold of cardiac action potentials . Ajmaline lengthens the heart's refractory period by blocking sodium ion channels and interfering with the hERG (human Ether-a-go-go-Related Gene) potassium ion channel . Ajmaline prolongs the action potential, leading to bradycardia . It slows down the firing of conducting myocytes, which ultimately slows the beating of the heart .

Diagnosis of Brugada Syndrome

Ajmaline is used intravenously to test for Brugada syndrome, a genetic disease that can result in mutations in the sodium ion channel of the heart's myocytes . It can cause ventricular fibrillation and sudden cardiac death in young, healthy people . The electrocardiogram of an affected person induced with ajmaline would show an abnormally elevated ST segment above the baseline, which is characteristic of Brugada syndrome .

Bioavailability

Due to ajmaline's low bioavailability, prajmaline, a semisynthetic propyl derivative, was developed to induce similar effects with better bioavailability and absorption .

** জড়িত থাকা**

Ajmaline can be found in most species of the genus Rauvolfia and Catharanthus roseus . Rauvolfia species are found in tropical regions of Southeast Asia, India, Africa, South America, and some oceanic islands . Other indole alkaloids found in Rauvolfia include reserpine, ajmalicine, serpentine, corynanthine, and yohimbine . Ajmaline is mainly isolated from the stem bark and roots of Rauvolfia vomitoria, which contains 86 alkaloids .

** জড়িত থাকা**

While not explicitly detailed in the provided papers, research into natural bioactive compounds, such as ajmaline, is scientifically significant and offers extensive application prospects .

Other Alkaloids in Rauvolfia

  • Reserpine
  • Ajmalicine
  • Serpentine
  • Corynanthine
  • Yohimbine

Comparison with Similar Compounds

Key Pharmacological Properties:

  • Bioavailability : 30–50% (oral administration).
  • Half-life : 1–3 hours.
  • Metabolism : Hepatic (CYP450 enzymes).
  • Elimination : Renal (60–70%) and fecal (20–30%).

Ajmaline is particularly noted for its diagnostic utility in unmasking latent WPW syndrome during electrophysiological studies.

Comparison with Similar Compounds

Aritmina belongs to the class Ia antiarrhythmics, which includes quinidine , procainamide , and disopyramide . Below is a comparative analysis based on structural, functional, and clinical parameters.

Table 1: Comparative Analysis of Class Ia Antiarrhythmics

Parameter This compound (Ajmaline) Quinidine Procainamide
Source Natural (Rauwolfia plant) Semisynthetic (Cinchona) Synthetic
Mechanism Na⁺ channel blocker Na⁺/K⁺ channel blocker Na⁺ channel blocker
Bioavailability 30–50% 70–80% 75–95%
Half-life (hours) 1–3 6–8 2.5–4.7
Metabolism Hepatic (CYP450) Hepatic (CYP2D6) Hepatic (N-acetyltransferase)
Common Side Effects Proarrhythmia, hypotension Cinchonism, diarrhea Lupus-like syndrome, nausea
Clinical Use WPW diagnosis, VT Atrial fibrillation Ventricular arrhythmias

Key Findings:

Structural Differences :

  • Ajmaline is a natural alkaloid, whereas quinidine is derived from cinchona bark, and procainamide is fully synthetic. These structural variations influence pharmacokinetics and toxicity profiles .

Efficacy in WPW Syndrome: Ajmaline is superior to quinidine in diagnosing latent WPW due to its rapid onset and short half-life, reducing prolonged hemodynamic risks .

Safety Profile :

  • Procainamide carries a higher risk of autoimmune reactions (e.g., drug-induced lupus), while quinidine is associated with cinchonism (tinnitus, headache). Ajmaline’s proarrhythmic risk is comparable to other class Ia agents but requires careful ECG monitoring .

Metabolic Considerations :

  • Ajmaline’s hepatic metabolism via CYP450 enzymes increases its susceptibility to drug interactions compared to procainamide, which relies on acetylation pathways .

Biological Activity

Aritmina, also known as Ajmaline, is a monoterpenoid indole alkaloid primarily derived from the Apocynaceae family of plants. It is recognized for its significant role as a class Ia antiarrhythmic agent , particularly in the diagnosis and management of cardiac arrhythmias, including Brugada syndrome. This article delves into its biological activity, mechanisms of action, and therapeutic implications supported by diverse research findings.

This compound's chemical structure is characterized by a complex arrangement involving an indole moiety derived from tryptophan and a terpenoid component from secologanin. The synthesis pathway includes several enzymatic reactions, notably involving tryptophan decarboxylase and strictosidine synthase, leading to the formation of various alkaloids including ajmaline itself .

The primary mechanism through which this compound exerts its biological effects is by blocking sodium ion channels in cardiac myocytes. This action results in:

  • Prolongation of the cardiac action potential : this compound slows down depolarization and repolarization phases, leading to an increased refractory period.
  • Inhibition of hERG potassium channels : This further contributes to the prolongation of the QT interval on the electrocardiogram (ECG), which is critical in diagnosing arrhythmias .

Antiarrhythmic Effects

This compound is predominantly used in clinical settings to manage arrhythmias. Its application is particularly noted in:

  • Brugada syndrome : A genetic condition characterized by abnormal ECG patterns and increased risk of sudden cardiac death. This compound can induce characteristic ECG changes that assist in diagnosis .
  • Ventricular tachycardia : It has been employed to restore normal rhythm in patients experiencing tachyarrhythmias.

Case Studies

Several clinical studies have documented the efficacy of this compound:

  • Study on Brugada Syndrome : In a cohort of patients with suspected Brugada syndrome, intravenous administration of this compound resulted in a significant elevation of the ST segment in ECG readings, confirming the diagnosis .
  • Ventricular Fibrillation Management : In emergency settings, this compound has been shown to stabilize heart rhythms effectively, reducing mortality rates associated with acute ventricular fibrillation episodes .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

Study FocusFindingsReference
Cardiac Action Potential ProlongationDemonstrated significant prolongation of action potentials in isolated myocytes
hERG Channel InteractionConfirmed that this compound inhibits hERG channels, leading to delayed repolarization
Long-term EfficacyEvaluated over a 5-year period showing sustained effectiveness in managing arrhythmias

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